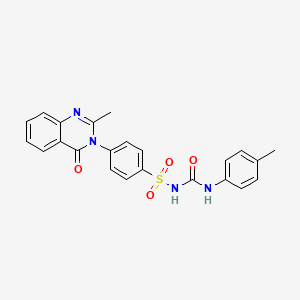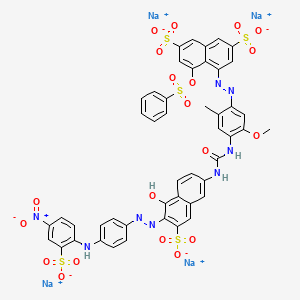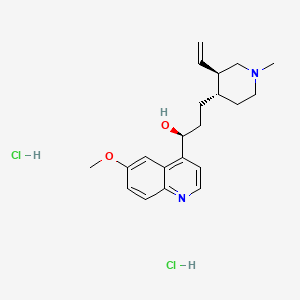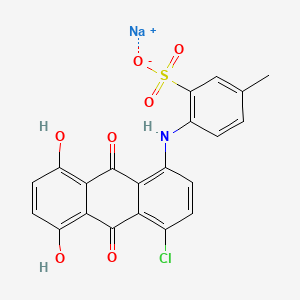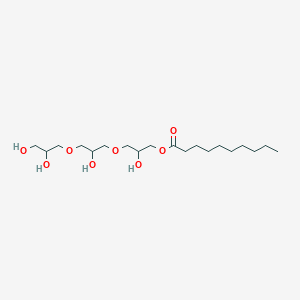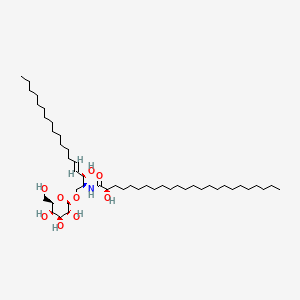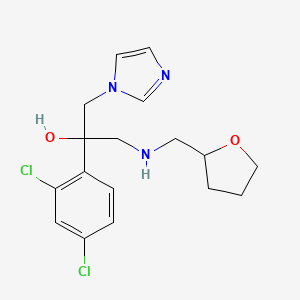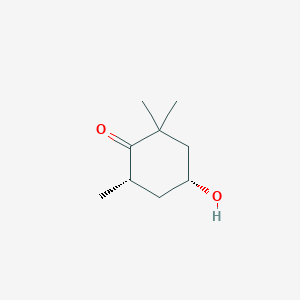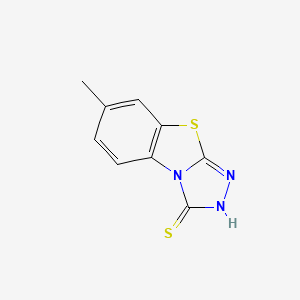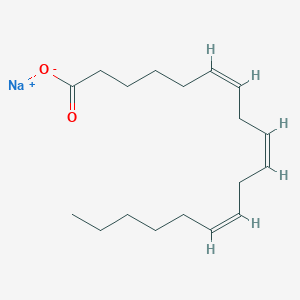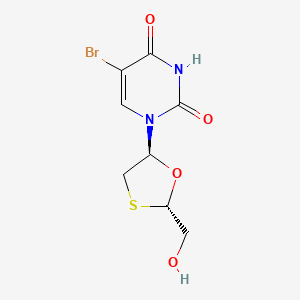
Oxathiolan, 5BrU-(-)-alpha
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxathiolan, 5-bromouracil-(-)-alpha is a compound that combines the structural features of oxathiolane and 5-bromouracil Oxathiolane is a sulfur-containing heterocycle, while 5-bromouracil is a brominated derivative of uracil, a pyrimidine base
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxathiolan, 5-bromouracil-(-)-alpha typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of (diacetoxyiodo)benzene as a reaction promoter and lithium iodide as an iodine source. The intramolecular iodooxygenation of N-propargylamides proceeds readily, leading to the corresponding oxathiolane derivatives in good to excellent yields .
Industrial Production Methods
Industrial production of oxathiolan, 5-bromouracil-(-)-alpha may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxathiolan, 5-bromouracil-(-)-alpha undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding uracil derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Uracil derivatives.
Substitution: Various substituted uracil derivatives.
Wissenschaftliche Forschungsanwendungen
Oxathiolan, 5-bromouracil-(-)-alpha has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a mutagen by incorporating into DNA and causing transition mutations.
Medicine: Potential use in antiviral and anticancer therapies due to its ability to interfere with DNA replication.
Industry: Employed in the synthesis of polymers and other materials with unique properties
Wirkmechanismus
The mechanism of action of oxathiolan, 5-bromouracil-(-)-alpha involves its incorporation into DNA in place of thymine. The bromine substituent stabilizes the enol form of the compound, allowing it to pair with guanine instead of adenine. This mispairing leads to transition mutations during DNA replication, which can have various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: Another pyrimidine analog used in cancer treatment.
2-Aminopurine: A purine analog that also causes mutations by mispairing during DNA replication.
Uniqueness
Oxathiolan, 5-bromouracil-(-)-alpha is unique due to its combination of sulfur-containing oxathiolane and brominated uracil. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
149819-49-8 |
|---|---|
Molekularformel |
C8H9BrN2O4S |
Molekulargewicht |
309.14 g/mol |
IUPAC-Name |
5-bromo-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9BrN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6-/m0/s1 |
InChI-Schlüssel |
GMHAMEKOPZZEBD-WDSKDSINSA-N |
Isomerische SMILES |
C1[C@H](O[C@@H](S1)CO)N2C=C(C(=O)NC2=O)Br |
Kanonische SMILES |
C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



